2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC17990532
Molecular Formula: C8H3BrF4O
Molecular Weight: 271.01 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C8H3BrF4O | 
|---|---|
| Molecular Weight | 271.01 g/mol | 
| IUPAC Name | 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde | 
| Standard InChI | InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H | 
| Standard InChI Key | IOOUGXBTQCMOCI-UHFFFAOYSA-N | 
| Canonical SMILES | C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzaldehyde core with three distinct substituents:
- 
Bromine at the ortho position (C2)
 - 
Fluorine at the meta position (C3)
 - 
Trifluoromethyl group at the para position (C5)
 
This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .
Physical Properties
The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common route involves bromination of 3-fluoro-5-(trifluoromethyl)benzaldehyde using or -bromosuccinimide (NBS) in dichloromethane at 0–5°C . For example:
Industrial Production
Continuous flow reactors improve scalability and safety by minimizing exothermic risks. Automated systems control parameters like temperature and residence time, achieving >90% purity .
Chemical Reactivity
Aldehyde Group Transformations
- 
Oxidation: Forms the corresponding carboxylic acid using :
 - 
Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol .
 
Halogen Reactivity
The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl structures . For example:
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a precursor to kinase inhibitors and antiviral agents. For instance, it is used in synthesizing ibrutinib analogs targeting Bruton’s tyrosine kinase .
Material Science
Incorporated into polymers, it improves thermal stability (decomposition temperature: 290°C) and chemical resistance, making it suitable for high-performance coatings .
| Hazard | Precaution | 
|---|---|
| Skin irritation (H315) | Wear nitrile gloves | 
| Eye damage (H319) | Use safety goggles | 
| Respiratory irritation (H335) | Use in fume hood | 
Storage requires inert atmospheres (N or Ar) at 2–8°C to prevent degradation .
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